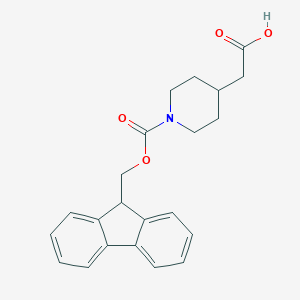

1-Fmoc-4-piperidineacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGUAUKAZHOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359661 | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180181-05-9 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fmoc-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid: Core Chemical Properties and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, applications, and experimental methodologies related to 1-Fmoc-4-piperidineacetic acid. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.

Core Chemical Properties

This compound, also known as Fmoc-4-Piperidylacetic Acid, is a derivative of piperidine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The Fmoc group is base-labile, making the compound particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 180181-05-9 | [5] |

| Molecular Formula | C22H23NO4 | [1][5] |

| Molecular Weight | 365.42 g/mol | [1][5] |

| Melting Point | 135-138°C | [1] |

| Boiling Point | 575.0 ± 23.0 °C (Predicted) | [1] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White powder / solid | [6] |

| Purity | ≥99% (HPLC) | [5] |

| Solubility | Soluble in DMSO, Dichloromethane | [2][6] |

| Storage Temperature | 2-8°C | [6] |

Key Applications in Research and Development

The unique structure of this compound, featuring a protected amine and a free carboxylic acid, makes it a versatile reagent in several advanced scientific fields.

-

Peptide Synthesis : The compound is a fundamental building block in the synthesis of custom peptides.[7] The Fmoc protecting group allows for its sequential addition to a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[4][8] Its piperidineacetic acid core can be used to introduce non-natural amino acid-like structures into peptides, potentially modifying their conformation, stability, and biological activity.

-

Medicinal Chemistry and Drug Discovery : In medicinal chemistry, it is used to design and synthesize novel bioactive molecules and pharmaceuticals.[7][9] The piperidine scaffold is a common motif in many therapeutic agents. By incorporating this compound, researchers can develop new drug candidates targeting a wide range of diseases.[10][11][12][13]

-

Bioconjugation : The molecule is valuable for bioconjugation, the process of linking biomolecules to other molecules, such as therapeutic agents.[7][11] This application is crucial for creating targeted therapies, like antibody-drug conjugates, which can improve the specificity and efficacy of treatments.[10]

Caption: Logical relationship of core applications.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS. The following is a generalized, standard protocol for incorporating an Fmoc-protected amino acid onto a solid support resin (e.g., Rink Amide resin).

Materials:

-

Rink Amide Resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagent: HCTU, HBTU, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Methodology:

-

Resin Preparation (Swelling):

-

Fmoc Group Deprotection:

-

Drain the swelling solvent from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.[4]

-

Agitate the mixture for 5-15 minutes. A common procedure is one treatment of 5 minutes followed by a second treatment of 10-15 minutes.[3][16]

-

Drain the deprotection solution. The dibenzofulvene-piperidine adduct formed is a chromophore that can be quantified by UV spectroscopy to monitor reaction completion.[17]

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all traces of piperidine.[14][16]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (2.9-4.5 equivalents) in DMF.[14][16]

-

Add a base such as DIPEA (6 equivalents) to the solution to activate the carboxylic acid.[16] Allow this pre-activation to proceed for 3-8 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[18]

-

Monitor the reaction using a colorimetric test such as the Kaiser or Ninhydrin test to confirm the absence of free primary amines.[15]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[14]

-

-

Chain Elongation:

-

To add the next amino acid, repeat steps 2 through 4. This cycle is performed for each amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[16]

-

Add a cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin to cleave the completed peptide from the solid support and remove any acid-labile side-chain protecting groups.[19]

-

Allow the cleavage reaction to proceed for 2-3 hours.[16]

-

Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated, purified (typically via HPLC), and lyophilized.

-

Caption: Standard workflow for Fmoc-SPPS.

References

- 1. chembk.com [chembk.com]

- 2. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. calpaclab.com [calpaclab.com]

- 6. FMOC-ISONIPECOTIC ACID CAS#: 148928-15-8 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Fmoc-1-piperazinessigsäure Hydrat ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. benchchem.com [benchchem.com]

- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 18. rsc.org [rsc.org]

- 19. luxembourg-bio.com [luxembourg-bio.com]

1-Fmoc-4-piperidineacetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Fmoc-4-piperidineacetic acid, a key building block in peptide synthesis and drug discovery.

Core Molecular Data

This compound is a derivative of piperidineacetic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| Molecular Formula | C22H23NO4 | [1][2] |

| Molecular Weight | 365.42 g/mol | [1][2] |

| CAS Number | 180181-05-9 | [1] |

| Appearance | Grayish-white solid | [2] |

| Melting Point | 135-138°C | [2] |

| Purity | ≥99% (HPLC) | [1] |

| Storage | 2-8°C | [2] |

Applications in Research and Drug Development

This compound and its derivatives are integral to several areas of advanced research:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of complex peptides for various therapeutic applications.[3][4][5] The Fmoc group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids in solid-phase peptide synthesis.[6][7]

-

Medicinal Chemistry: This compound is utilized in the design and synthesis of novel bioactive molecules and pharmaceutical agents.[3][8] Its piperidine scaffold is a common motif in many centrally active drugs.

-

Bioconjugation: It is employed in linking biomolecules, such as proteins and antibodies, to therapeutic agents or imaging agents to enhance drug delivery and targeting.[3][5][8]

-

Neuroscience Research: Derivatives of 4-piperidineacetic acid are explored for their potential effects on neurotransmitter systems, aiding in the development of treatments for neurological and mental health conditions.[8][9]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of this building block into a peptide chain.

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin, Wang resin)[7]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[7][10] Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF. Add an activator base like DIPEA and allow to pre-activate for 1-2 minutes.[10]

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[10]

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[10]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[10] The final product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Visualized Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the general workflow for incorporating this compound into a growing peptide chain using solid-phase synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid (CAS: 180181-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fmoc-4-piperidineacetic acid, with CAS number 180181-05-9, is a pivotal building block in modern peptide synthesis and medicinal chemistry. As a derivative of piperidine, a privileged scaffold in numerous pharmaceuticals, this compound offers a unique tool for introducing a non-natural, conformationally constrained moiety into peptide chains.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows for its use in research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 180181-05-9 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 135-138 °C |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in DMF and NMP |

| Storage | 2-8°C |

Synthesis of this compound

General Experimental Protocol: Fmoc Protection

Materials:

-

4-Piperidineacetic acid hydrochloride

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 4-piperidineacetic acid hydrochloride (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the stirred reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-protected product.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in SPPS to introduce a piperidine acetic acid moiety into a peptide sequence. This modification can influence the peptide's conformation, stability, and biological activity.

General Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain using manual SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 2.9-4.9 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Applications

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during SPPS.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Solubility Landscape of 1-Fmoc-4-piperidineacetic Acid in Organic Solvents: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 1-Fmoc-4-piperidineacetic acid in common organic solvents. This document provides an in-depth overview of its solubility, experimental protocols for solubility determination, and its application in solid-phase peptide synthesis.

Introduction

This compound is a pivotal building block in modern peptide synthesis and drug discovery. Its unique piperidine scaffold, combined with the base-labile Fmoc protecting group, allows for the introduction of conformational constraints and novel functionalities into peptide chains. Understanding its solubility in various organic solvents is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions and high-purity final products. This guide consolidates available solubility data, outlines a general protocol for solubility determination, and illustrates its role in the SPPS workflow.

Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and related piperidine derivatives, a qualitative understanding can be established. Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | Soluble | A standard and effective solvent for most Fmoc-amino acids. However, DMF can degrade to form dimethylamine, which may prematurely remove the Fmoc group.[1] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Often a superior solvent to DMF for solvating peptide resins and can improve coupling yields.[1] It is particularly effective for hydrophobic and aggregation-prone sequences.[2] |

| Dimethyl sulfoxide | DMSO | Soluble | A strong solvent that can be used as a co-solvent (e.g., in DMF or NMP) to enhance the solubility of particularly difficult or hydrophobic amino acids.[3][4] |

| Dichloromethane | DCM | Sparingly Soluble to Insoluble | While used in Boc-based SPPS, DCM is less common in Fmoc chemistry as it is a poor solvent for many Fmoc-amino acids and can react with piperidine.[1][2] |

| Acetonitrile | ACN | Sparingly Soluble to Insoluble | Generally not a primary solvent for the dissolution of Fmoc-amino acids for coupling reactions. |

| Tetrahydrofuran | THF | Sparingly Soluble to Insoluble | Similar to acetonitrile, it is not a preferred solvent for this application. |

| Ethanol / Methanol | EtOH / MeOH | Sparingly Soluble | While some Fmoc-amino acids exhibit solubility in alcohols, they are not typically used as the primary solvent in SPPS coupling steps.[4] |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in an organic solvent. This method, often referred to as a turbidity or saturation shake-flask method, provides a quantitative measure of solubility.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMF, NMP, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent. This will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solubilization: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. The concentration of this compound is determined by comparing its peak area to the calibration curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a growing peptide chain during SPPS. The general workflow for a single coupling cycle using this building block is illustrated below.

References

An In-depth Technical Guide on the Structure and Conformation of 1-Fmoc-4-piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 1-Fmoc-4-piperidineacetic acid, a key building block in medicinal chemistry and peptide synthesis. Leveraging established principles of stereochemistry and data from analogous structures, this document outlines the molecule's likely three-dimensional arrangement, methods for its analysis, and protocols for its synthesis.

Molecular Structure and Key Features

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. Its structure is characterized by three key components:

-

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This ring is conformationally flexible and typically adopts a chair-like geometry.

-

Fmoc Group: A bulky fluorenylmethyloxycarbonyl protecting group attached to the piperidine nitrogen. This group is crucial in solid-phase peptide synthesis and significantly influences the conformational equilibrium of the piperidine ring.

-

Acetic Acid Moiety: A carboxymethyl group at the 4-position of the piperidine ring, providing a handle for further chemical modifications.

The systematic IUPAC name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-acetic acid .

Molecular Properties Summary

| Property | Value |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 180181-05-9 |

Conformational Analysis

The biological activity and physicochemical properties of piperidine derivatives are intrinsically linked to their three-dimensional conformation. The conformational landscape of this compound is primarily dictated by the piperidine ring's geometry and the orientation of its substituents.

Piperidine Ring Conformation

Similar to cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain. The ring can undergo a "ring flip" between two chair conformers. In substituted piperidines, the equilibrium between these two chairs is determined by the steric and electronic nature of the substituents.

Influence of the N-Fmoc Group

The large and sterically demanding Fmoc group on the nitrogen atom introduces significant steric hindrance. N-acylation, including the attachment of an Fmoc group, imparts partial double-bond character to the C-N bond. This restricts rotation and can lead to a phenomenon known as pseudoallylic strain (A(1,3) strain). While this is most pronounced for substituents at the 2-position, the bulky nature of the Fmoc group will still influence the overall ring conformation and the energetic preference for the orientation of other substituents.

Orientation of the 4-Acetic Acid Group

In 4-substituted piperidines, the substituent can occupy either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. For this compound, the acetic acid moiety is expected to predominantly adopt the equatorial position in the most stable chair conformation. This minimizes steric clash and leads to a lower overall energy state.

The two primary chair conformations are depicted below, with the equatorial conformer being the more stable.

Caption: Conformational equilibrium of this compound.

Predicted Structural Data

While a definitive crystal structure for this compound is not publicly available, we can predict key structural parameters based on data from similar N-acylpiperidines and 4-substituted piperidines found in the Cambridge Structural Database.

Predicted Bond Lengths and Angles

| Parameter | Predicted Value Range |

| Piperidine Ring C-C Bond Length | 1.52 - 1.54 Å |

| Piperidine Ring C-N Bond Length | 1.46 - 1.48 Å |

| N-C(Fmoc) Bond Length | 1.35 - 1.38 Å |

| C-C-C Bond Angle (in ring) | 110° - 112° |

| C-N-C Bond Angle (in ring) | 111° - 113° |

Experimental Protocols

A thorough conformational analysis of this compound would typically involve synthesis followed by spectroscopic and computational studies.

Synthesis and Purification

A plausible synthetic route to this compound starts from 4-piperidineacetic acid.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Dissolution: Dissolve 4-piperidineacetic acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution at 0°C.

-

Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.

Caption: Experimental workflow for NMR-based conformational analysis.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record high-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Conformational Analysis:

-

Coupling Constants: Analyze the ³J(H,H) coupling constants of the piperidine ring protons. The magnitude of these coupling constants can be used to determine the dihedral angles and thus the chair conformation and the axial/equatorial orientation of the substituents. For instance, a large coupling constant (8-12 Hz) between vicinal protons typically indicates a diaxial relationship.

-

NOESY: Analyze the through-space correlations in the NOESY spectrum. The presence or absence of specific NOEs can provide information about the spatial proximity of protons, further confirming the preferred conformation. For example, an NOE between the axial proton at C4 and the axial protons at C2 and C6 would support an equatorial orientation of the acetic acid group.

-

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Fmoc Aromatic | 7.2 - 7.9 | m |

| Fmoc CH | 4.2 - 4.5 | t |

| Fmoc CH₂ | 4.0 - 4.3 | d |

| Piperidine H (axial, adjacent to N) | ~2.8 - 3.2 | m |

| Piperidine H (equatorial, adjacent to N) | ~4.0 - 4.4 | m |

| Piperidine H4 | ~2.0 - 2.4 | m |

| Acetic Acid CH₂ | ~2.2 - 2.5 | d |

| Carboxylic Acid OH | ~10 - 12 | br s |

Note: The presence of the N-acyl group can lead to rotamers, which may result in broadened or multiple signals for the protons near the nitrogen atom.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its three-dimensional structure. Based on established principles of conformational analysis, the piperidine ring is expected to adopt a chair conformation with the bulky 4-acetic acid substituent preferentially occupying the equatorial position. This guide provides a foundational understanding and practical protocols for researchers working with this and related piperidine derivatives, enabling more informed applications in drug discovery and peptide science.

The Core Function of the Fmoc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemical research and drug development, enabling the efficient construction of complex peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the most widely used SPPS strategy. Its primary function is to temporarily block the Nα-amino group of an amino acid, preventing self-polymerization and allowing for controlled, sequential addition to a growing peptide chain. The key advantage of the Fmoc group is its lability to mild basic conditions, typically piperidine, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the Fmoc protecting group's function, including its chemical mechanisms, detailed experimental protocols, quantitative data on reaction kinetics, and visual representations of the synthesis workflow.

The Chemical Principle of the Fmoc Group in SPPS

The Fmoc group serves as a temporary protecting group for the primary or secondary amine at the N-terminus of an amino acid. This protection is crucial to direct the peptide bond formation exclusively between the carboxyl group of the incoming amino acid and the deprotected N-terminus of the growing peptide chain, which is anchored to a solid support.

The Fmoc group is stable under the acidic and neutral conditions used for peptide coupling and washing steps. Its removal is achieved through a base-catalyzed β-elimination reaction. This orthogonality is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive acid treatments for deprotection and a final, harsh acid cleavage step. The milder conditions of Fmoc chemistry are more compatible with sensitive amino acid residues and complex peptide modifications.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine:

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1]

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[1][2]

The excess piperidine in the reaction mixture also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly liberated amine.[1]

The Fmoc-SPPS Workflow

The synthesis of a peptide using the Fmoc strategy follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: A high-level workflow of the cyclical steps in Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Data for Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables provide typical quantitative data for key steps.

Table 1: Common Coupling Reagents and Typical Reaction Times

| Coupling Reagent | Chemical Name | Typical Equivalents (vs. Resin) | Typical Coupling Time |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2.0 | 10 - 60 min[3] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2.0 | 10 - 60 min |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | 5.0 / 5.5 | 1 - 4 hours[3] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1.1 | 10 - 60 min[3] |

Table 2: Fmoc Deprotection Reagents and Kinetics

| Deprotection Reagent | Concentration | Solvent | Half-life (t½) of Fmoc-Val |

| Piperidine | 20% (v/v) | DMF | 7 seconds[4] |

| Piperazine/DBU | 5% / 2% (v/v) | DMF | 4 seconds[4][5] |

| Piperazine | 5% (v/v) | DMF | ~ 1 min[5] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for manual Fmoc-SPPS.

Resin Preparation and First Amino Acid Loading (Wang Resin)

-

Place the desired amount of Wang resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 1 hour.

-

Drain the DCM.

-

Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in dry DCM.[6]

-

Add the solution to the resin and shake for 30-60 minutes.[6]

-

Wash the resin with DMF (3x).

-

Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 15 minutes.[6]

-

Wash the resin with DMF (3x) and DCM (3x).

Single Amino Acid Coupling Cycle

Caption: Experimental workflow for a single amino acid deprotection and coupling cycle.

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times).[7]

-

-

Amino Acid Coupling (HBTU/HOBt):

-

In a separate vial, dissolve the Fmoc-amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF.[7]

-

Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[7]

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 10-60 minutes at room temperature.[7]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Final Cleavage and Deprotection

-

Resin Preparation:

-

After the final coupling cycle, perform the Fmoc deprotection and wash the resin as described above.

-

Wash the resin with DCM and dry it thoroughly under vacuum.

-

-

Cleavage Cocktail:

-

Prepare a fresh cleavage cocktail. A standard "Reagent K" is suitable for peptides with sensitive residues. (Caution: TFA is highly corrosive and should be handled in a fume hood) .

-

Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol (EDT).[8]

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.[8]

-

Incubate at -20°C for at least 30 minutes to precipitate the peptide.[8]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Conclusion

The Fmoc protecting group is a fundamental tool in modern peptide synthesis, enabling the creation of complex peptides with high fidelity. Its base-lability provides a mild and orthogonal protection strategy that is compatible with a diverse range of amino acid side chains and modifications. The well-defined reaction mechanisms and protocols associated with Fmoc-SPPS have made it amenable to both manual and automated synthesis, solidifying its role as the preferred method for peptide synthesis in research and industrial settings. A thorough understanding of the principles and practices outlined in this guide is essential for any scientist engaged in the chemical synthesis of peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic Acid as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fmoc-4-piperidineacetic acid is a valuable heterocyclic building block widely employed in modern peptide synthesis and drug discovery. Its unique structural features, combining a conformationally restricted piperidine scaffold with a readily accessible carboxylic acid moiety, make it an attractive component for the design of novel peptidomimetics and therapeutic agents. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical use in the laboratory.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 180181-05-9 | [1] |

| Molecular Formula | C₂₂H₂₃NO₄ | [1] |

| Molecular Weight | 365.42 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for peptide synthesis. | Inferred from application |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable piperidine precursor. A general synthetic approach involves the protection of the piperidine nitrogen with the Fmoc group, followed by modification at the 4-position to introduce the acetic acid moiety. A common precursor is 4-piperidone.

Experimental Protocol: General Fmoc Protection of a Secondary Amine

Materials:

-

Piperidine derivative (e.g., 4-piperidineacetic acid)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like pyridine)

-

Solvent (e.g., dioxane/water mixture, dichloromethane)

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the piperidine derivative (1.0 equivalent) in the chosen solvent system. For Schotten-Baumann conditions, a mixture of dioxane and aqueous sodium bicarbonate is often used.[2]

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05-1.2 equivalents) in a suitable solvent (e.g., dioxane) to the stirred solution of the piperidine derivative at a controlled temperature (often 0-5 °C).[2][3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a two-phase system is used, separate the layers. Wash the aqueous layer with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Caption: General workflow for the synthesis of this compound.

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in SPPS to introduce a piperidineacetic acid moiety into a peptide sequence. This modification can impart unique conformational constraints, alter the polarity, and improve the metabolic stability of the resulting peptide.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF in a reaction vessel.

-

Fmoc Deprotection (if applicable):

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add a base such as DIPEA (2-3 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

The cycle of deprotection and coupling is repeated with subsequent amino acids to elongate the peptide chain.

Caption: A single cycle of SPPS for incorporating this compound.

Role in Drug Discovery

The piperidineacetic acid scaffold is a recognized pharmacophore in medicinal chemistry. Its incorporation into molecules can influence their pharmacokinetic and pharmacodynamic properties. While specific drug candidates containing the this compound moiety are not widely disclosed in public literature, the broader class of piperidine derivatives plays a crucial role in various therapeutic areas. For instance, piperidine-containing compounds are investigated as farnesyltransferase inhibitors and antiplatelet agents.[2] The conformational rigidity of the piperidine ring can help in presenting key functional groups in a defined orientation for optimal interaction with biological targets.

The use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling its insertion at various positions within a peptide or small molecule library. This can lead to the discovery of novel ligands for receptors, enzyme inhibitors, or other bioactive molecules.

Analytical Characterization

While specific, publicly available NMR spectra and HPLC chromatograms for this compound are scarce, the expected analytical data can be inferred from its structure and the general characteristics of Fmoc-protected amino acids.

HPLC Analysis:

-

Method: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and peptides containing this building block.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is common.

-

Detection: UV detection at wavelengths corresponding to the absorbance of the Fmoc group (around 265 nm and 301 nm) is highly effective.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between 7.0 and 8.0 ppm), the methylene and methine protons of the piperidine ring, and the methylene protons of the acetic acid moiety.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.

Conclusion

This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its compatibility with standard Fmoc-based solid-phase peptide synthesis protocols allows for the straightforward incorporation of a conformationally constrained piperidineacetic acid moiety into peptide and peptidomimetic structures. This modification can be a powerful tool for optimizing the biological activity, stability, and pharmacokinetic properties of lead compounds. The information and protocols provided in this guide serve as a practical resource for the effective utilization of this important synthetic intermediate.

References

Introduction to Peptidomimetics and the Role of Scaffolds

An In-Depth Technical Guide to 1-Fmoc-4-piperidineacetic Acid for Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides.[1][2] They offer significant advantages as therapeutic agents by overcoming the inherent limitations of peptides, such as susceptibility to enzymatic degradation and poor bioavailability.[1][2] A key strategy in peptidomimetic design is the use of non-peptidic scaffolds to enforce specific conformations, thereby mimicking secondary structures like β-turns, α-helices, or loops, which are often crucial for receptor binding.[3][4]

This compound is a specialized building block used in this context. Its rigid piperidine ring serves as a conformational constraint, while the acetic acid side chain provides a point for peptide chain extension. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[5][] This allows for its seamless incorporation into a growing peptide chain to create hybrid peptide-peptidomimetic structures.

Core Concepts: The Utility of this compound

The strategic incorporation of this compound into a peptide sequence can achieve several design goals:

-

Conformational Rigidity : The piperidine ring restricts the rotational freedom of the peptide backbone, locking it into a preferred conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Proteolytic Stability : The replacement of a natural peptide bond with the piperidine scaffold prevents recognition and cleavage by proteases, thus increasing the in-vivo half-life of the resulting molecule.[7]

-

Pharmacophore Presentation : The scaffold serves as a template to orient the side chains of adjacent amino acids in a precise three-dimensional arrangement, mimicking the pharmacophore of the parent peptide.

Below is a conceptual diagram illustrating how a piperidine-based scaffold can mimic a peptide β-turn, a common recognition motif in protein-protein interactions.

Caption: Conceptual mimicry of a peptide β-turn using a piperidine scaffold.

Synthesis and Incorporation via Fmoc-SPPS

The primary method for incorporating this compound is Fmoc solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][8] The general workflow is depicted below.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Incorporation

This protocol describes a single cycle for adding this compound (or any Fmoc-protected amino acid) to a peptide-resin.

-

Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has the preceding amino acid already coupled and the N-terminal Fmoc group intact. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]

-

Fmoc Deprotection :

-

Coupling of this compound :

-

In a separate vessel, prepare the activation mixture. Dissolve this compound (3 eq.), an activator like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture and allow it to pre-activate for 1-2 minutes.[10]

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser or TNBSA test) to monitor for reaction completion (disappearance of free amines).[11]

-

-

Washing : After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the final peptidomimetic from the resin and removing side-chain protecting groups.

-

Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[12] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[10]

-

Peptide Precipitation :

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

-

Isolation : Centrifuge the ether suspension to pellet the peptide, decant the ether, and dry the crude product under vacuum. The product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Evaluating Peptidomimetic Performance

After synthesis, peptidomimetics are evaluated for their biological activity and stability. The data is typically presented in tables for clear comparison. The tables below are illustrative examples of how data for a series of peptidomimetics incorporating a piperidine scaffold might be presented.

Table 1: In Vitro Biological Activity Data is hypothetical and for illustrative purposes only.

| Compound ID | Sequence Modification | Target Binding Affinity (Kd, nM) | Functional Activity (IC50, nM) |

| Peptide-01 | Parent Peptide (Linear) | 150.2 ± 12.5 | 250.6 ± 20.1 |

| PM-01 | Gly replaced with Pip-Ac | 45.7 ± 3.8 | 80.3 ± 6.5 |

| PM-02 | Ala replaced with Pip-Ac | 88.1 ± 7.2 | 155.9 ± 11.8 |

| PM-03 | Pro-Gly replaced with Pip-Ac | 12.3 ± 1.1 | 22.5 ± 2.1 |

Table 2: Proteolytic Stability Assay Data is hypothetical and for illustrative purposes only.

| Compound ID | % Intact after 1h (Trypsin) | % Intact after 1h (Chymotrypsin) | Plasma Half-Life (t1/2, min) |

| Peptide-01 | 15% | 22% | < 5 |

| PM-01 | 92% | 95% | 45 |

| PM-02 | 89% | 91% | 41 |

| PM-03 | >98% | >98% | 120 |

Application in Drug Discovery: A Hypothetical Signaling Pathway

Peptidomimetics are often designed to modulate protein-protein interactions (PPIs), which are central to many disease signaling pathways. For example, a peptidomimetic could be designed to inhibit the interaction between a receptor and its ligand, or between two intracellular signaling proteins.

Caption: Inhibition of a signaling pathway by a peptidomimetic targeting a key PPI.

Conclusion

This compound is a valuable and versatile building block for peptidomimetic design. Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The resulting structures benefit from increased conformational rigidity and enhanced proteolytic stability, which are critical attributes for the development of potent and durable peptide-based therapeutics. By providing a stable scaffold to mimic key peptide secondary structures, it enables researchers to systematically probe structure-activity relationships and optimize compounds for improved drug-like properties.

References

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 7. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. rsc.org [rsc.org]

- 11. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 12. redalyc.org [redalyc.org]

The Piperidine Moiety: A Scaffold for Sculpting Peptide Secondary Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of peptide science and drug discovery, the ability to control and predict the three-dimensional structure of peptides is paramount. The secondary structure of a peptide dictates its biological activity, stability, and therapeutic potential. This technical guide provides a comprehensive overview of the role of the piperidine moiety as a powerful tool in constraining peptide conformations and mimicking secondary structures. By incorporating piperidine-based amino acids into peptide sequences, researchers can induce specific turns, helices, and sheets, thereby enhancing biological activity and improving pharmacokinetic properties. This document details the conformational effects of the piperidine scaffold, presents quantitative data on its influence on peptide structure, outlines detailed experimental protocols for synthesis and analysis, and visualizes key workflows and concepts.

Introduction to Piperidine in Peptidomimetics

Peptides are crucial signaling molecules in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising solution to these challenges.[1] One of the key strategies in designing peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation.

The piperidine ring, a six-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into a peptide backbone introduces a rigid, cyclic constraint that can significantly influence the local and global secondary structure. This has led to the development of a wide range of piperidine-based amino acids and their use as building blocks in peptidomimetic design.[3]

Conformational Landscape of the Piperidine Moiety

The conformational rigidity of the piperidine ring is central to its function in controlling peptide structure. The ring predominantly adopts a chair conformation, which minimizes steric and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups. The energy barrier for ring inversion between the two chair conformations is significant, providing a stable and predictable scaffold.

When incorporated into a peptide chain, the piperidine ring restricts the possible values of the backbone dihedral angles phi (φ) and psi (ψ), which are the primary determinants of peptide secondary structure.[4] This conformational restriction is the fundamental principle behind the use of piperidine moieties to induce specific secondary structural motifs.

Impact on Peptide Secondary Structure: A Quantitative Perspective

The introduction of a piperidine moiety can have a profound and predictable impact on the secondary structure of a peptide. This is most evident in its ability to nucleate β-turns and mimic other secondary structures.

Induction of β-Turns

β-turns are crucial secondary structure motifs that allow a peptide chain to reverse its direction. They are involved in numerous protein-protein interactions and are often found in the active sites of biologically active peptides. The rigid geometry of certain piperidine-based amino acids can pre-organize the peptide backbone into a conformation that favors the formation of a β-turn.

| Peptidomimetic Component | Host Peptide | Effect on Secondary Structure | Reference |

| 3-Aminopiperidine | IgG hinge region analogue | Potent inhibitor of IdeS, suggesting a constrained conformation mimicking a glycine-induced turn. | [5] |

| Piperidine-based scaffold | Leu-enkephalin analogue | Designed to induce a ten-membered β-turn mimetic. | [6] |

Helicity and Sheet Formation

While renowned for inducing turns, piperidine moieties can also be designed to mimic or stabilize other secondary structures like α-helices and β-sheets. The orientation of substituents on the piperidine ring can be tailored to project side-chain analogues in a manner that mimics their spatial arrangement in these structures.

The helicity of peptides can be quantitatively assessed using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.[7][8] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to calculate the percentage of α-helicity.[9]

| Peptide Modification | [θ]₂₂₂ (deg cm² dmol⁻¹) | Calculated % Helicity | Reference |

| Unmodified RNase A peptide | -22,000 | 30% | [9] |

| Stapled RNase A peptide (Si,i+4S(8)-Δ4) | -28,000 | 77% | [9] |

Note: While this table demonstrates the use of CD for helicity quantification, specific data for piperidine-induced helicity is dispersed in the literature and would require compilation from various sources.

Experimental Protocols

Synthesis of Piperidine-Containing Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing unnatural amino acids, including those with piperidine moieties.[10] The Fmoc/tBu strategy is widely used.[11]

Protocol for Fmoc Deprotection using Piperidine:

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours.[12]

-

Fmoc Removal: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[11]

-

Drain and Repeat: Drain the piperidine solution. Add a fresh 20% piperidine/DMF solution and agitate for another 15-20 minutes.[11]

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[11]

-

Confirmation: Perform a qualitative Kaiser test to confirm the presence of a free primary amine (a blue color indicates successful deprotection).[11]

Structural Analysis Techniques

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[13] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities.

General Protocol for Peptide NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).[14] The choice of solvent is critical and can influence the observed secondary structure.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.[14]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

-

2D NMR Experiments:

-

COSY/TOCSY: Acquire COSY and TOCSY spectra to identify spin systems corresponding to individual amino acid residues.

-

NOESY: Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These Nuclear Overhauser Effects (NOEs) are crucial for determining the peptide's conformation.

-

-

Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data.

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[15][16]

General Protocol for Peptide Crystallography:

-

Crystallization: Obtain high-quality single crystals of the peptide. This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).[15]

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[17]

-

Data Processing: The diffraction intensities are processed to generate a set of structure factors.[18]

-

Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).[18]

-

Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined to best fit the experimental data.[15]

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[7][8]

General Protocol for Peptide CD:

-

Sample Preparation: Prepare a solution of the peptide at a concentration of 0.1-1 mg/mL in a suitable buffer.[7] The buffer should not have a high absorbance in the far-UV region.

-

Spectrometer Setup: Use a quartz cuvette with a short path length (e.g., 0.05-0.2 cm).[7] Calibrate the instrument using a standard such as camphor sulfonic acid.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm). Optimize run parameters such as scan rate, integration time, and bandwidth to obtain a good signal-to-noise ratio.[7]

-

Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[19]

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the conceptual relationships in peptidomimetic design.

Caption: Workflow for the design and evaluation of piperidine-containing peptidomimetics.

Caption: Logical relationship of piperidine moiety incorporation to biological activity.

Conclusion

The piperidine moiety serves as a versatile and powerful scaffold in the field of peptidomimetic design. Its inherent conformational rigidity provides a reliable means to constrain peptide backbones, leading to the formation of well-defined secondary structures. This ability to sculpt the three-dimensional landscape of a peptide is invaluable for enhancing its biological activity, selectivity, and metabolic stability. The experimental techniques outlined in this guide provide the necessary tools for the synthesis and rigorous structural characterization of these modified peptides. As our understanding of protein-protein interactions continues to grow, the rational design of piperidine-containing peptidomimetics will undoubtedly play an increasingly important role in the development of novel therapeutics.

References

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phi and Psi Angles - Proteopedia, life in 3D [proteopedia.org]

- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 1-Fmoc-4-piperidineacetic Acid as a Non-Natural Amino Acid Surrogate in Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal of synthetic building blocks, 1-Fmoc-4-piperidineacetic acid has emerged as a particularly valuable surrogate for natural amino acids. Its rigid piperidine core introduces significant conformational constraints, enabling the rational design of peptidomimetics with enhanced biological activity, selectivity, and proteolytic resistance. This technical guide provides a comprehensive overview of the core principles and practical methodologies for utilizing this compound in drug discovery and development. It details its synthesis, incorporation into peptides via solid-phase synthesis, and its impact on peptide structure and function, with a focus on its application in the development of potent enzyme inhibitors.

Introduction: The Rationale for Non-Natural Amino Acid Surrogates

Natural peptides, despite their diverse biological roles, often fall short as therapeutic agents due to their rapid degradation by proteases and their inherent conformational flexibility, which can lead to non-specific binding and reduced potency. The strategic replacement of natural amino acids with synthetic surrogates, such as this compound, addresses these challenges by introducing novel structural motifs that are resistant to enzymatic cleavage and that can pre-organize the peptide into a bioactive conformation.

The piperidine ring of this compound acts as a rigid scaffold, restricting the torsional angles of the peptide backbone and influencing the overall three-dimensional structure. This conformational constraint can lead to a significant increase in binding affinity and selectivity for a specific biological target. Furthermore, the non-natural character of this building block imparts resistance to proteolytic degradation, thereby enhancing the in vivo half-life of the resulting peptidomimetic.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃NO₄ | [1] |

| Molecular Weight | 365.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 135-138 °C | [2] |

| Solubility | Soluble in DMF, DMSO, NMP | |

| Storage Conditions | 2-8 °C | [2] |